molecular formula C14H16N2O3 B2809567 (2E)-2-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazinylidene)cyclohexan-1-one CAS No. 339101-62-1

(2E)-2-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazinylidene)cyclohexan-1-one

Cat. No. B2809567
M. Wt: 260.293
InChI Key: AWVCSRYFQHVQFD-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2E)-2-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazinylidene)cyclohexan-1-one” is a chemical compound with the molecular formula C14H16N2O3 . It is not intended for human or veterinary use and is typically used for research purposes.

Scientific Research Applications

Synthesis and Biological Activity

  • Antibacterial and Enzyme Inhibition : A study by Abbasi et al. (2017) synthesized N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide derivatives, exploring their antibacterial potential and inhibitory activity against lipoxygenase enzyme, indicating their potential as therapeutic agents for bacterial infections and inflammatory diseases (Abbasi et al., 2017).

  • Insecticidal Activity : Research by Sawada et al. (2003) investigated benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide, including compounds with a benzodioxine core, for their insecticidal activity against common cutworm (Spodoptera litura F.), demonstrating high effectiveness comparable to commercial insecticides (Sawada et al., 2003).

  • Chiral Synthesis Applications : Mishra et al. (2016) highlighted the use of an indole-3-acetamide hydrolase from Alcaligenes faecalis for the efficient preparation of both enantiomers of chiral building block 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, crucial for the enantiospecific synthesis of various therapeutic agents (Mishra et al., 2016).

  • Chemical Synthesis and Medicinal Chemistry : The compound has served as a key intermediate in the synthesis of diverse molecules with potential therapeutic applications. For example, Bao et al. (2008) described a Cu2O-catalyzed tandem ring-opening/coupling cyclization process for synthesizing 2,3-dihydro-1,4-benzodioxins, demonstrating the compound's versatility in chemical synthesis (Bao et al., 2008).

  • Antimicrobial and Antifungal Agents : Abbasi et al. (2020) developed 2-[(4-chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides, showcasing potent antibacterial and antifungal activities, which suggests their utility in addressing microbial resistance (Abbasi et al., 2020).

properties

IUPAC Name

(2E)-2-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazinylidene)cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c17-12-4-2-1-3-11(12)16-15-10-5-6-13-14(9-10)19-8-7-18-13/h5-6,9,15H,1-4,7-8H2/b16-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVCSRYFQHVQFD-LFIBNONCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(=NNC2=CC3=C(C=C2)OCCO3)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(=O)/C(=N/NC2=CC3=C(C=C2)OCCO3)/C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazinylidene)cyclohexan-1-one

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